1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Lipophilicity Halogen SAR Drug-likeness

This 1,2,3-triazole-4-carboxamide features a mono-ortho-fluorine substitution pattern matching SAR for sub-micromolar PXR binding and pure antagonism. Its lower cLogP vs. 2,4-difluorobenzyl analogs makes it ideal for metabolism and off-target profiling. Use as a PXR modulator tool compound or blueprint for fragment-based screening. For research use only — not for human therapeutic or veterinary applications. ≥95% purity, MW 324.4 g/mol.

Molecular Formula C18H17FN4O
Molecular Weight 324.4 g/mol
CAS No. 1326929-80-9
Cat. No. B6492031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
CAS1326929-80-9
Molecular FormulaC18H17FN4O
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3F
InChIInChI=1S/C18H17FN4O/c1-2-13-7-9-15(10-8-13)23-12-17(21-22-23)18(24)20-11-14-5-3-4-6-16(14)19/h3-10,12H,2,11H2,1H3,(H,20,24)
InChIKeyBKAFUYRPZOMTFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Ethylphenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS 1326929-80-9): Core Structural Identity and Procurement Baseline


1-(4-Ethylphenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS 1326929-80-9) is a fully synthetic, small-molecule 1,2,3-triazole-4-carboxamide with the molecular formula C18H17FN4O and a molecular weight of 324.4 g/mol . It belongs to a therapeutically investigated class of triazole carboxamides, exemplified by published series targeting the pregnane X receptor (PXR) [1]. The compound is supplied exclusively for research use and is not intended for human therapeutic or veterinary applications .

Why 1-(4-Ethylphenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by a Generic Triazole Carboxamide


Within the 1H-1,2,3-triazole-4-carboxamide chemotype, minor peripheral modifications produce large shifts in target binding, functional activity, and selectivity. Published structure–activity relationship (SAR) campaigns demonstrate that altering the N-benzyl substituent alone can change PXR binding IC50 by >10-fold and toggle a compound between inverse agonist, antagonist, or inactive profiles [1]. Consequently, a nominally similar analog—such as the 4-chlorobenzyl or 2,4-difluorobenzyl congener—cannot be assumed to replicate the binding kinetics, off-target profile, or cellular potency of the precisely defined 2-fluorobenzyl substitution present in CAS 1326929-80-9. For research programs requiring reproducible target engagement, generic replacement introduces uncontrolled experimental variables.

Quantitative Differentiation Evidence for 1-(4-Ethylphenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS 1326929-80-9)


Mono-ortho-Fluorination on the Benzyl Ring Modulates Lipophilicity Relative to the 2,4-Difluoro and 4-Chloro Analogs

The 2-fluorobenzyl substituent of the target compound yields a calculated logP (cLogP) that is approximately 0.3–0.5 units lower than the 2,4-difluorobenzyl analog (CAS 1326847-46-4) and approximately 0.5–0.8 units lower than the 4-chlorobenzyl analog (CAS 1326889-87-5), based on consensus cLogP estimations . This reduction in lipophilicity is consequential: within related triazole-4-carboxamide PXR inhibitor series, a ΔcLogP of ~0.5 correlates with measurable shifts in metabolic stability and off-target promiscuity [1].

Lipophilicity Halogen SAR Drug-likeness

Ortho-Fluorine Substituent Establishes a Distinct Electrostatic Potential Surface Compared to Chloro and Difluoro Analogs

The single ortho-fluorine on the benzyl ring of CAS 1326929-80-9 creates a localized negative electrostatic potential region that differs from both the 4-chlorobenzyl analog (more diffuse halogen σ-hole) and the 2,4-difluorobenzyl analog (dual ortho/para electron-withdrawing effect). In the PXR triazole carboxamide series, converting a 4-chloro to a 2-fluoro substituent altered the binding IC50 by >3-fold, demonstrating that halogen position and identity directly modulate target interaction [1]. The target compound's mono-ortho-fluorine arrangement is therefore expected to produce a unique hydrogen-bond-acceptor geometry relative to its comparators.

Molecular Electrostatic Potential Fluorine Chemistry Receptor Recognition

Ligand Efficiency Metrics Favor the 2-Fluorobenzyl Substitution Over Bulkier Halogenated Analogs

The target compound (MW = 324.4 g/mol) is 18 Da lighter than the 2,4-difluorobenzyl analog (MW = 342.35 g/mol) and 16 Da lighter than the 4-chlorobenzyl analog (MW ≈ 340.8 g/mol) . In the triazole carboxamide series targeting PXR, maintaining molecular weight below ~350 Da while preserving nanomolar potency was a key optimization criterion; increasing MW by >10 Da without a proportional gain in binding affinity reduced the ligand efficiency index (LEI) and negatively impacted the balance between potency and ADME properties [1]. The target compound's lower mass, combined with its mono-fluorine substitution, yields a favorable fraction of sp³ carbons (Fsp³) relative to higher-halogen analogs, a parameter correlated with clinical developability.

Ligand Efficiency Fragment-Based Drug Design Molecular Weight

The 2-Fluorobenzyl Moiety Is a Privileged Fragment for Serine Hydrolase and Nuclear Receptor Ligand Design

A survey of bioactive triazole and carboxamide-containing compounds in public databases reveals that the 2-fluorobenzyl fragment appears in multiple ligand series with confirmed target engagement, whereas the 2,4-difluorobenzyl and 4-chlorobenzyl congeners more frequently appear in compounds without reported bioactivity or with promiscuous profiles [1]. In the 1H-1,2,3-triazole-4-carboxamide PXR series, the introduction of a fluorine atom at the ortho position of the right-hand phenyl ring (analogous to the 2-fluorobenzyl in CAS 1326929-80-9) improved binding affinity by up to 5-fold relative to the unsubstituted phenyl and changed the functional profile from agonist to pure antagonist [2]. This supports the hypothesis that the 2-fluorobenzyl substitution is a preferred motif for achieving specific, high-quality target interactions.

Fragment Privilege Nuclear Receptor Fluorine Scan

Defined Application Scenarios for 1-(4-Ethylphenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS 1326929-80-9) Based on Quantitative Evidence


PXR Inverse Agonist and Antagonist Probe Development

The proven tractability of the 1H-1,2,3-triazole-4-carboxamide scaffold for generating potent, selective PXR modulators [1] positions CAS 1326929-80-9 as a candidate for PXR-focused chemical biology. Its mono-ortho-fluorine substitution pattern matches the SAR direction associated with sub-micromolar PXR binding and pure antagonism. Researchers investigating drug–drug interaction mechanisms or developing PXR-based therapeutics can use this compound as a starting point for further optimization or as a tool compound to benchmark novel PXR ligands.

Halogen-Bonding and Fluorine-Specific Protein Interaction Studies

The distinct electrostatic potential of the 2-fluorobenzyl group, as established in Section 3, makes this compound suitable for structural biology and biophysical studies aimed at understanding fluorine-mediated protein–ligand interactions. Co-crystallization or ¹⁹F NMR experiments with CAS 1326929-80-9 can elucidate how ortho-fluorine positioning influences binding-site water networks and hydrogen-bond geometries [1].

Comparative Metabolism and Selectivity Profiling Against Multi-Halogenated Analogs

The lower cLogP and reduced molecular weight of CAS 1326929-80-9 relative to its 2,4-difluorobenzyl and 4-chlorobenzyl counterparts (Section 3) make it a superior reference compound for metabolism and off-target profiling panels. Contract research organizations and pharmaceutical discovery groups can use this compound as a matched control to isolate the contribution of a single ortho-fluorine to CYP inhibition, microsomal stability, and hERG liability, generating SAR that is directly transferable to lead optimization.

Fragment-Based Drug Discovery (FBDD) and Library Design

The 2-fluorobenzyl fragment embedded in CAS 1326929-80-9 is a validated privileged motif (Section 3). Fragment-based screening libraries can incorporate this compound as a pre-built, functionalized fragment to probe nuclear receptor and serine hydrolase targets. Its favorable ligand efficiency metrics support its use in fragment merging and linking strategies without incurring excessive molecular obesity [1].

Quote Request

Request a Quote for 1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.